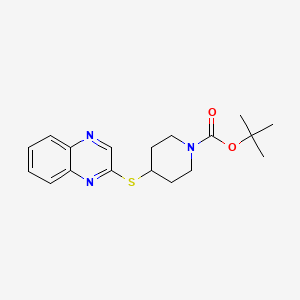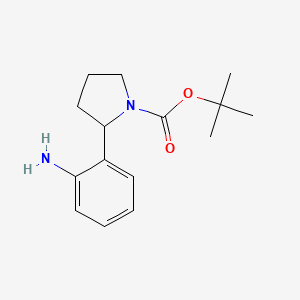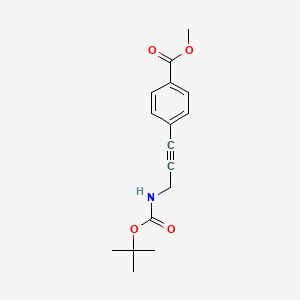
5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the protection of the piperidine nitrogen with a Boc group, followed by the coupling of the protected piperidine with a pyridine derivative under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the product.
化学反応の分析
Types of Reactions
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
科学的研究の応用
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid depends on its specific application. In drug development, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: This compound shares the Boc-protected piperidine structure but lacks the pyridine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Similar in structure but includes a proline moiety instead of the pyridine ring.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a benzoic acid group instead of the pyridine ring.
Uniqueness
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is unique due to the combination of the Boc-protected piperidine and the pyridine ring This structure provides specific chemical properties and reactivity that are not present in the similar compounds listed above
特性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-6-11(7-9-18)22-12-4-5-13(14(19)20)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
InChIキー |
HMNRMGVTCJGTOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)






![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
